7-Fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one
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Overview
Description
7-Fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with fluorine, methoxy, and methyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar quinazolinone derivatives have been found to inhibit the epidermal growth factor receptor tyrosine kinase , an enzyme that regulates intracellular signaling pathways associated with the proliferation and survival of cancer cells .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
Given its potential inhibition of the epidermal growth factor receptor tyrosine kinase , it may affect pathways related to cell proliferation and survival.
Result of Action
Based on the potential targets, it could lead to a decrease in cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one typically involves the condensation of 2-aminobenzamides with aldehydes under specific reaction conditions. One efficient method is the visible light-induced condensation cyclization, which uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is advantageous due to its simplicity, efficiency, and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions are various quinazolinone derivatives with modified functional groups. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications.
Scientific Research Applications
7-Fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex quinazolinone derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one include other quinazolinone derivatives such as:
- 7-Fluoro-6-methyl-3H-quinazolin-4-one
- 6-Methoxy-2-methyl-3H-quinazolin-4-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential biological activities compared to other quinazolinone derivatives.
Properties
IUPAC Name |
7-fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-5-12-8-4-7(11)9(15-2)3-6(8)10(14)13-5/h3-4H,1-2H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSCOPGPSQTARN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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